molecular formula C9H8BrNO3 B13096935 1-(2-Bromo-6-nitrophenyl)propan-2-one

1-(2-Bromo-6-nitrophenyl)propan-2-one

Cat. No.: B13096935
M. Wt: 258.07 g/mol
InChI Key: RPEQYNCSDKNNPL-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of phenylpropanone, featuring a bromine and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-nitrophenyl)propan-2-one typically involves the bromination and nitration of phenylpropanone derivatives. One common method includes the bromination of 1-(2-nitrophenyl)propan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents like bromine and nitric acid.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Reduction: Products include 1-(2-Amino-6-nitrophenyl)propan-2-one.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-(2-Bromo-6-nitrophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-nitrophenyl)propan-2-one depends on its interaction with various molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Similar structure but lacks the bromine and nitro groups.

    1-(2-Nitrophenyl)propan-2-one: Similar structure but lacks the bromine atom.

    1-(2-Bromo-6-nitrophenyl)ethan-1-one: Similar structure but with a different carbon chain length.

Uniqueness

1-(2-Bromo-6-nitrophenyl)propan-2-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research and industry .

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

1-(2-bromo-6-nitrophenyl)propan-2-one

InChI

InChI=1S/C9H8BrNO3/c1-6(12)5-7-8(10)3-2-4-9(7)11(13)14/h2-4H,5H2,1H3

InChI Key

RPEQYNCSDKNNPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1Br)[N+](=O)[O-]

Origin of Product

United States

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